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TAS0728 is an oral, covalent-binding, and highly selective HER2 kinase inhibitor [1]. Its first-in-human

Phase I study (NCT03410927) was designed to evaluate safety and determine the recommended dose for

patients with advanced solid tumors harboring HER2 or HER3 aberrations [2] [3]. However, the study was

terminated after the dose-escalation phase because the overall risk-benefit profile was no longer favorable

[2].

Key Patient Selection Criteria (from NCT03410927)

The table below details the inclusion and exclusion criteria from the clinical trial protocol [2] [3] [4].

Category Criteria

| Key Inclusion Criteria | • Population: Adults (≥18 years) with histologically/cytologically confirmed,

advanced solid tumors. • Molecular Alterations: Documented HER2 or HER3 overexpression,

amplification, or mutation. • Prior Therapy: Disease progression after all standard therapies, or for whom

no standard therapy exists. • Clinical Status: At least one measurable lesion; ECOG performance status of 0

or 1; adequate organ function. | | Key Exclusion Criteria | • CNS Disease: History of brain metastases or

another primary malignancy. • Cardiac Function: Impaired cardiac function or clinically significant cardiac
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disease. • Recent Treatment: Recent chemotherapy, biologic therapy, or major surgery within specified

windows prior to the first study dose. |

Clinical Safety Findings and Trial Termination

The Phase I dose-escalation study enrolled 19 patients at doses ranging from 50 mg to 200 mg twice daily

(BID) [2]. Key safety outcomes that led to the study's termination are summarized below:

Dose
Level

Key Toxicities Observed Outcome

200 mg
BID

Two patients experienced Grade 3 diarrhea (lasting >48 hours, not
responsive to aggressive antidiarrheal treatment), defined as Dose-Limiting

Toxicities (DLTs).

Dose de-
escalation

150 mg
BID

One additional DLT of Grade 3 diarrhea. One patient had a fatal cardiac
arrest after one cycle; a causal relationship to TAS0728 could not be
excluded.

Study

terminated

The study was stopped because the Maximum Tolerated Dose (MTD) was not determined, and the overall

risk-benefit ratio was deemed unacceptable [2].

Preclinical Rationale and Biomarker Evidence

Prior to clinical testing, robust preclinical data established the mechanistic rationale for targeting HER2-

driven tumors with TAS0728.

Mechanism of Action and Selectivity

TAS0728 is a small molecule that covalently and irreversibly binds to a specific cysteine residue (C805) in

the HER2 kinase domain [1]. This mechanism results in potent and sustained inhibition of HER2 signaling,

which is not affected by high ATP concentrations [5] [1]. A critical feature of TAS0728 is its high selectivity
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for HER2 over wild-type EGFR, which was predicted to potentially avoid the dose-limiting skin rash and

gastrointestinal toxicities associated with pan-ErbB inhibitors [2] [1].

Efficacy in Resistance Models

Preclinical studies provided a strong rationale for using TAS0728 in tumors that developed resistance to

existing HER2-targeted therapies.

Experimental Models: Researchers established novel in vivo xenograft models with acquired
resistance to either the antibody combination trastuzumab/pertuzumab or the antibody-drug

conjugate T-DM1 [6].
Key Finding: In these resistant models, oncogenic signaling through the HER2-HER3 pathway

remained active. Switching treatment to TAS0728 induced significant tumor regression by effectively
inhibiting HER2-HER3 phosphorylation and its downstream signaling effectors [6].

Conclusion: These results demonstrated that tumors resistant to antibody-based HER2 therapies
remain dependent on HER2 signaling and are vulnerable to HER2 kinase inhibition with TAS0728,

providing a rationale for its use in this refractory patient population [6].

The diagram below illustrates the core signaling pathway targeted by TAS0728 and its differential

mechanism compared to antibody-based therapies.
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Experimental Protocol: Assessing TAS0728 Efficacy in
Resistant Xenografts

This in vivo protocol is based on the methodology used to evaluate TAS0728's efficacy against tumors with

acquired resistance to HER2-targeted antibodies [6].
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Objective

To evaluate the anti-tumor efficacy of TAS0728 in patient-derived xenograft (PDX) models or cell line-

derived xenografts that have developed resistance to trastuzumab/pertuzumab or T-DM1.

Materials

Animals: Immunodeficient mice (e.g., BALB/cAJcl-nu/nu).
Cell Line/Model: NCI-N87 cell line or a PDX model derived from a HER2-positive breast cancer

refractory to trastuzumab/pertuzumab and T-DM1.
Test Agent: TAS0728, suspended in 0.1 N HCl or 0.1 N HCl with 0.5% HPMC for oral gavage.

Control Agents: Trastuzumab, pertuzumab, T-DM1.

Methods

Model Establishment:

Subcutaneously implant tumor cells or fragments into the flanks of mice.

Randomize mice into treatment groups when tumor volume (TV) reaches 100-200 mm³ (TV =
length × width² / 2).

Resistance Induction (Stage I):

Administer trastuzumab and pertuzumab (e.g., 20 mg/kg each, intraperitoneally, once weekly)
or T-DM1 to induce tumor regression and subsequent relapse/regrowth, indicating acquired

resistance.

Efficacy Testing (Stage II):

Re-randomize mice with resistant tumors into new groups.

Control Group: Continue with trastuzumab/pertuzumab or T-DM1.
Experimental Group: Administer TAS0728 (e.g., 60 mg/kg/day, orally).

Monitor tumor volume and body weight twice weekly.

Endpoint Analysis:

Primary Endpoint: Tumor volume change over time. Compare the TV in the TAS0728 group

versus the control group using appropriate statistical tests (e.g., Aspin-Welch t-test).
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Secondary Endpoints:
Biomarker Analysis: Post-harvest, analyze tumor tissues via western blotting for
phosphorylation levels of HER2 (Tyr1196), HER3 (Tyr1289), AKT (Ser473), and MAPK to

confirm pathway inhibition.
Toxicity Monitoring: Record body weight change as an indicator of general health.

Conclusion

TAS0728 represents a mechanistically distinct approach to inhibiting HER2 through covalent, irreversible

binding. Preclinical data strongly suggests its potential utility in overcoming resistance to existing antibody-

based HER2 therapies [6] [1]. The compiled patient selection criteria from its clinical trial provide a

framework for identifying candidate populations with HER2/HER3-aberrant solid tumors [2] [3]. However,

development was discontinued due to significant toxicity, including severe diarrhea and a fatal cardiac event,

which halted further clinical investigation [2]. Future research into HER2-targeted agents should consider

these safety findings while building upon the compelling preclinical rationale for selective HER2 kinase

inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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